ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Overview
Description
Ethyl 1-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and various functional groups such as cyano, fluorophenyl, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include organometallic reagents, halogenating agents, and coupling reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets and modulate their activity. This can result in changes in cellular processes and biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and pyridine-containing molecules, such as:
- 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinecarboxylic acid .
Uniqueness
Ethyl 1-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. The presence of both the pyrazole and pyridine rings, along with the cyano, fluorophenyl, and trifluoromethyl groups, gives it distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-[[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4O2S/c1-2-30-19(29)16-7-8-28(27-16)11-31-18-15(10-25)14(9-17(26-18)20(22,23)24)12-3-5-13(21)6-4-12/h3-9H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUJQLXMOUJMDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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